molecular formula C8H13NO B6260913 2-ethyloxane-4-carbonitrile CAS No. 1344297-75-1

2-ethyloxane-4-carbonitrile

Cat. No.: B6260913
CAS No.: 1344297-75-1
M. Wt: 139.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyloxane-4-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a nitrile derivative of oxane, characterized by the presence of an ethyl group at the second position and a cyano group at the fourth position of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyloxane-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyloxane with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the cyano group replaces a leaving group on the oxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperature and pressure to optimize yield and purity. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyloxane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxane-4-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyloxane-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyloxane-4-carbonitrile involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methyloxane-4-carbonitrile
  • 2-Propyl-oxane-4-carbonitrile
  • 2-Butyloxane-4-carbonitrile

Comparison: 2-Ethyloxane-4-carbonitrile is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

1344297-75-1

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.